

Technical Support Center: LBA-3 (LRBA) Antibodies

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Compound of Interest

Compound Name: LBA-3

Cat. No.: B12376179

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A Note on Nomenclature: The term "**LBA-3**" is not commonly found in scientific literature. It is highly probable that this is a typographical error for LRBA (Lipoquinase-responsive beige-like anchor protein). This guide will proceed under the assumption that the target of interest is LRBA.

Frequently Asked Questions (FAQs)

Q1: What is LRBA and why is it studied?

A1: LRBA, or Lipopolysaccharide-responsive beige-like anchor protein, is a large intracellular protein belonging to the PH-BEACH-WD40 protein family.^[1] It plays a crucial role in regulating the trafficking of intracellular vesicles and is essential for immune function. Specifically, LRBA is involved in the regulation of CTLA-4, an important immune checkpoint protein, by protecting it from lysosomal degradation.^[1] Mutations in the LRBA gene can lead to a primary immunodeficiency disorder characterized by autoimmunity and recurrent infections.^{[1][2]}

Q2: My anti-LRBA antibody is detecting a non-specific band at ~130 kDa in my Western Blot. Is this a known issue?

A2: Yes, some commercially available polyclonal LRBA antibodies are known to detect a non-specific band at approximately 130 kDa in certain cell lines.^[1] This is a documented observation and should be considered when interpreting Western Blot results. The predicted molecular weight of full-length LRBA is approximately 320 kDa.^{[1][3]}

Q3: What are the potential sources of cross-reactivity for LRBA antibodies?

A3: Potential cross-reactivity can arise from several sources:

- **Homologous Proteins:** LRBA belongs to the Beige and Chediak-Higashi (BEACH) domain-containing protein family.^[2] Due to sequence and structural similarities, antibodies raised against LRBA may cross-react with other members of this family.
- **Protein Isoforms:** The LRBA gene can produce different transcript variants, leading to multiple protein isoforms.^[4] An antibody may recognize more than one of these isoforms.
- **Post-Translational Modifications:** While not explicitly documented as a major issue for LRBA antibodies, post-translational modifications can sometimes alter the epitope and lead to unexpected antibody binding.

Q4: How can I confirm the specificity of my LRBA antibody?

A4: Antibody specificity should be validated for each specific application. Recommended validation strategies include:

- **Use of Positive and Negative Controls:** Include cell lines or tissues known to express high and low levels of LRBA.
- **Knockout/Knockdown Validation:** Use siRNA or CRISPR-Cas9 to reduce or eliminate LRBA expression and confirm a corresponding loss of signal.
- **Independent Antibody Validation:** Use a second, validated antibody that recognizes a different epitope on the target protein to confirm the staining pattern.
- **Immunoprecipitation followed by Mass Spectrometry (IP-MS):** This can definitively identify the protein being recognized by the antibody.

Troubleshooting Guide

Issue 1: Unexpected or Non-Specific Bands in Western Blot

Q: I am observing multiple bands or bands at unexpected molecular weights in my Western Blot. What could be the cause and how can I fix it?

A: This is a common issue in Western Blotting. Here are several potential causes and solutions:

Potential Cause	Troubleshooting Steps
Non-specific antibody binding	<ul style="list-style-type: none">- Increase the dilution of the primary antibody.[5]- Optimize blocking conditions (e.g., try different blocking buffers like 5% non-fat dry milk or BSA in TBST, or use an engineered blocking buffer).[5] - Increase the number and duration of wash steps.[6]
Known cross-reactivity	<ul style="list-style-type: none">- As mentioned, some LRBA antibodies detect a ~130 kDa band.[1] If this is observed, consider it a known artifact. For publication, it is crucial to validate the main band with a positive control or a knockout/knockdown sample.
Protein degradation	<ul style="list-style-type: none">- Ensure fresh protease inhibitors are added to your lysis buffer and that samples are kept on ice.[7]
Splice variants or post-translational modifications	<ul style="list-style-type: none">- Consult literature and databases like UniProt for known isoforms or modifications of LRBA that might explain the observed band sizes.[7]
Secondary antibody issues	<ul style="list-style-type: none">- Run a control lane with only the secondary antibody to check for non-specific binding.[7]- Decrease the concentration of the secondary antibody.[8]

Issue 2: High Background in Immunohistochemistry (IHC)

Q: My IHC staining for LRBA shows high background, making it difficult to interpret the results. What can I do?

A: High background in IHC can obscure specific staining. Consider the following:

Potential Cause	Troubleshooting Steps
Primary antibody concentration too high	- Perform a titration experiment to determine the optimal antibody concentration.
Inadequate blocking	- Ensure the entire tissue section is covered with blocking solution. - Increase the blocking incubation time. - Use a blocking serum from the same species as the secondary antibody.
Endogenous peroxidase activity (for HRP-based detection)	- Include a quenching step with hydrogen peroxide before primary antibody incubation.
Non-specific binding of secondary antibody	- Ensure the secondary antibody is appropriate for the species of the primary antibody. - Include a negative control where the primary antibody is omitted.

Issue 3: Weak or No Signal

Q: I am getting a very weak signal or no signal at all for LRBA. How can I improve this?

A: A weak or absent signal can be due to several factors related to the sample, the antibody, or the protocol.

Potential Cause	Troubleshooting Steps
Low LRBA expression in the sample	- Use a positive control cell line or tissue known to express high levels of LRBA to confirm the antibody and protocol are working.
Suboptimal primary antibody concentration	- Decrease the antibody dilution (increase the concentration).
Inefficient antigen retrieval (for IHC)	- Optimize the antigen retrieval method (heat-induced or enzymatic). For LRBA, heat-induced epitope retrieval (HIER) with a pH 6.0 buffer is often recommended.[9]
Antibody inactivity	- Ensure the antibody has been stored correctly and has not expired. - Avoid repeated freeze-thaw cycles.
Insufficient incubation times	- Increase the incubation time for the primary and/or secondary antibodies.

Experimental Protocols

Western Blot Protocol for LRBA Detection

- **Sample Preparation:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of total protein per lane onto a 4-12% gradient polyacrylamide gel. Include a positive control (e.g., lysate from a cell line with known LRBA expression) and a negative control.
- **Protein Transfer:** Transfer proteins to a PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- **Primary Antibody Incubation:** Incubate the membrane with the anti-LRBA antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the recommended dilution for 1 hour at room temperature.
- **Washing:** Repeat the washing steps as in step 6.
- **Detection:** Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

Immunohistochemistry (IHC) Protocol for LRBA

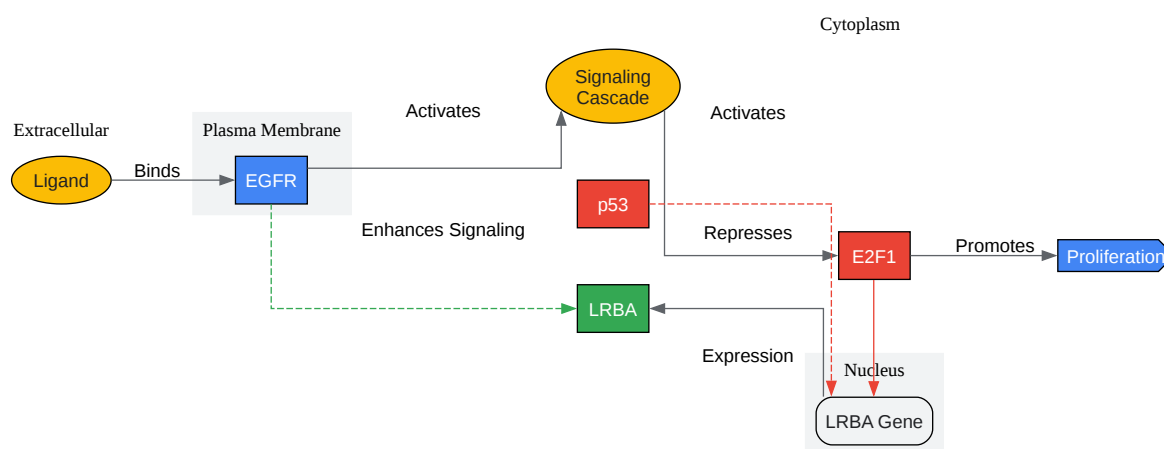
- **Deparaffinization and Rehydration:** Deparaffinize formalin-fixed paraffin-embedded tissue sections and rehydrate through a graded series of ethanol.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Then, block non-specific binding with a suitable blocking serum.
- **Primary Antibody Incubation:** Incubate sections with the anti-LRBA antibody (e.g., at a 1:50 to 1:500 dilution) overnight at 4°C in a humidified chamber.
- **Washing:** Wash sections with PBS or TBS.
- **Secondary Antibody Incubation:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
- **Detection:** Visualize the signal with a chromogen such as DAB.
- **Counterstaining and Mounting:** Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

ELISA Protocol for LRBA Quantification (Sandwich ELISA)

- **Coating:** Coat a 96-well microplate with a capture antibody specific for LRBA and incubate overnight at 4°C.

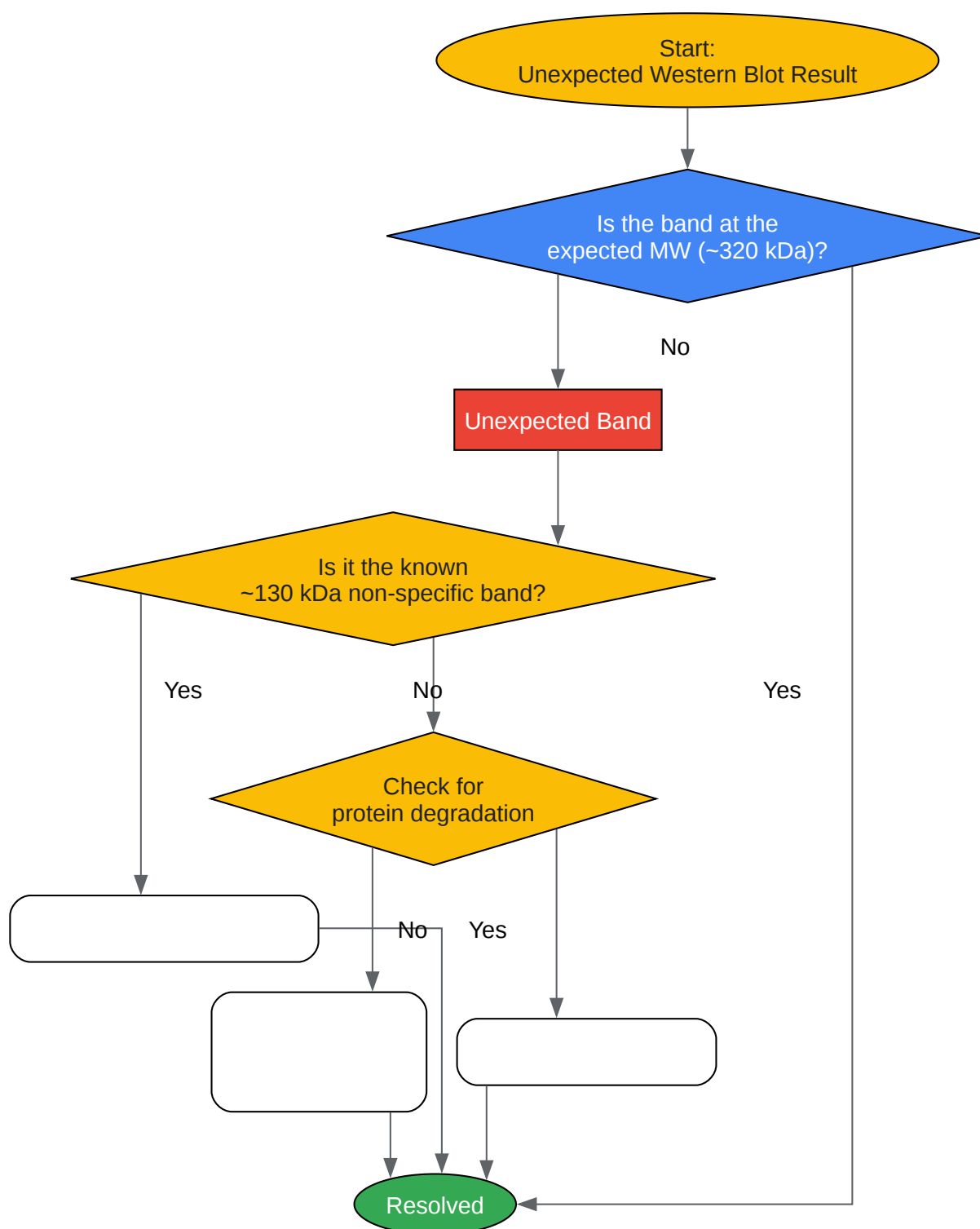
- **Blocking:** Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
- **Sample and Standard Incubation:** Add standards of known LRBA concentration and samples to the wells and incubate for 2 hours at room temperature.
- **Detection Antibody Incubation:** Wash the plate and add a biotinylated detection antibody specific for a different epitope on LRBA. Incubate for 1-2 hours at room temperature.
- **Enzyme Conjugate Incubation:** Wash the plate and add an avidin-HRP or streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
- **Substrate Addition and Signal Measurement:** Wash the plate, add a TMB substrate, and stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength.
- **Data Analysis:** Generate a standard curve and calculate the concentration of LRBA in the samples.

Visualizations



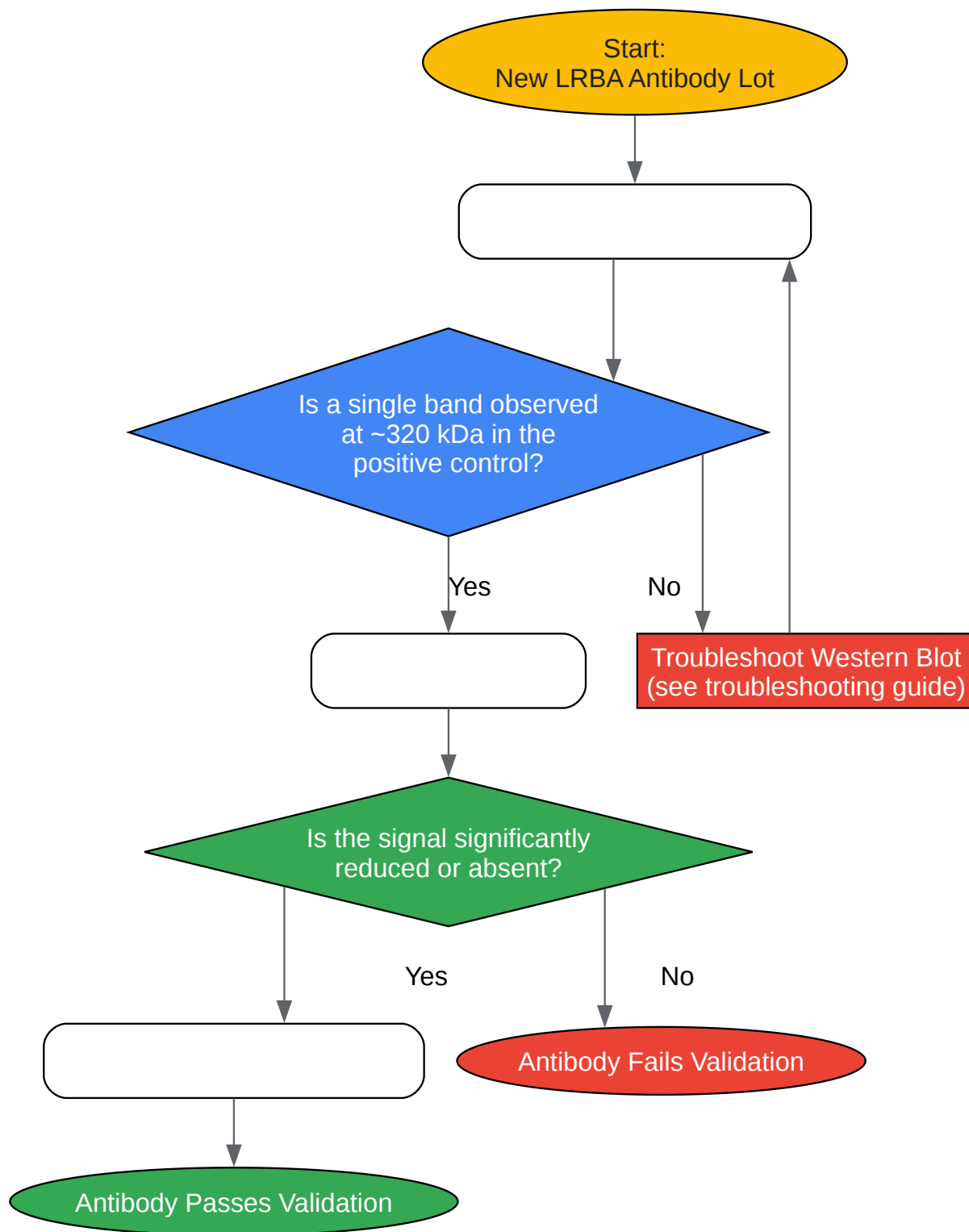
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Caption: LRBA interaction with the EGFR signaling pathway.



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Caption: Troubleshooting workflow for unexpected Western Blot results.



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Caption: Workflow for validating a new lot of LRBA antibody.

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